

Commercial Suppliers and Synthetic Applications of 2-Iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methylpyridine

Cat. No.: B1339571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2-Iodo-5-methylpyridine**, a key building block in medicinal chemistry and materials science. The guide details product specifications from various suppliers, outlines common synthetic protocols for its use, and presents a logical workflow for supplier selection.

Introduction to 2-Iodo-5-methylpyridine

2-Iodo-5-methylpyridine (CAS No. 22282-62-8) is a halogenated pyridine derivative widely utilized as a versatile intermediate in organic synthesis.^[1] Its structure, featuring a reactive iodine substituent at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is particularly valuable in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.^[2] The carbon-iodine bond readily participates in reactions such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds and the synthesis of diverse molecular architectures.^{[1][2]}

Commercial Availability

A range of chemical suppliers offer **2-Iodo-5-methylpyridine** with varying purity levels and in different quantities. The following table summarizes the offerings from several prominent

commercial vendors to facilitate comparison for procurement.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Cenmed	2-iodo-5-methylpyridine	22282-62-8	≥97%	250mg
Vulcanchem	2-Iodo-5-methylpyridine	22282-62-8	Typically 95%	Not specified
CymitQuimica	2-Iodo-5-methylpyridine	22282-62-8	98%	100mg, 250mg, 1g, 5g, 10g, 25g
MySkinRecipes	2-iodo-5-methylpyridine	22282-62-8	97%	Not specified
ChemUniverse	2-IODO-5-METHYLPYRIDINE	Not specified	Not specified	Inquiry-based

Key Synthetic Applications and Experimental Protocols

2-Iodo-5-methylpyridine is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction Scheme:

Detailed Experimental Protocol:

- **Reaction Setup:** In a dry round-bottom flask, combine **2-Iodo-5-methylpyridine** (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (2.0 mmol).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (0.03-0.05 mmol, 3-5 mol%).
- **Inert Atmosphere:** Evacuate the flask and backfill it with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).
- **Reaction Conditions:** Stir the reaction mixture and heat it to reflux (typically 80-100 °C) under the inert atmosphere.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction Scheme:

Detailed Experimental Protocol:

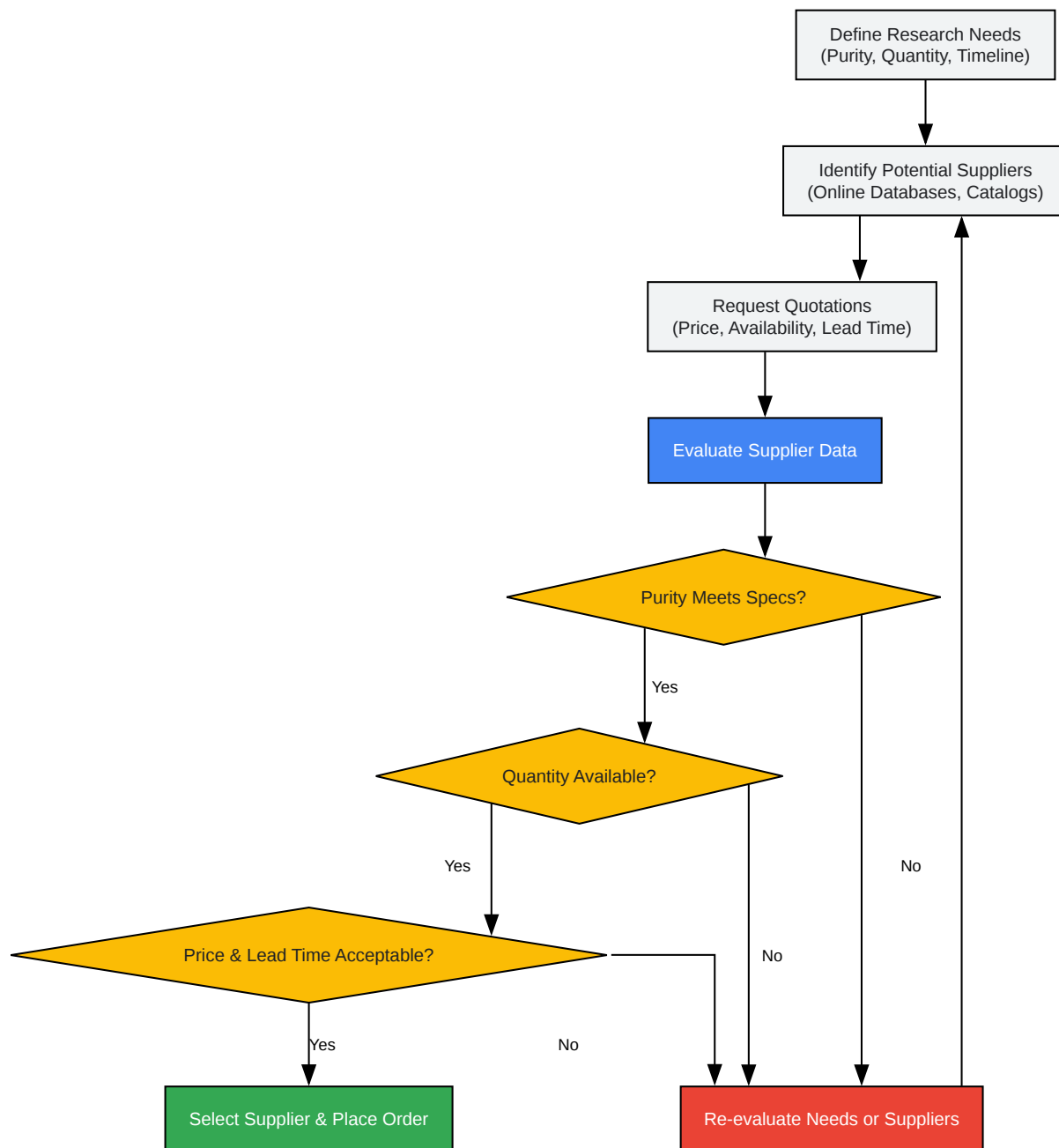
- **Reaction Setup:** In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add **2-Iodo-5-methylpyridine** (1.0 mmol, 1.0 equiv), Palladium(II) acetate ($Pd(OAc)_2$) (0.03 mmol,

3 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine ($P(o\text{-tol})_3$) (0.06 mmol, 6 mol%).

- Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and a base, typically triethylamine (Et_3N) (1.5 mmol, 1.5 equiv).
- Alkene Addition: Add the desired alkene (1.2 mmol, 1.2 equiv) to the mixture.
- Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the reaction at this temperature for 24 hours.
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.^[3]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical like **2-Iodo-5-methylpyridine** involves several critical steps. The following diagram illustrates a logical workflow for this process.

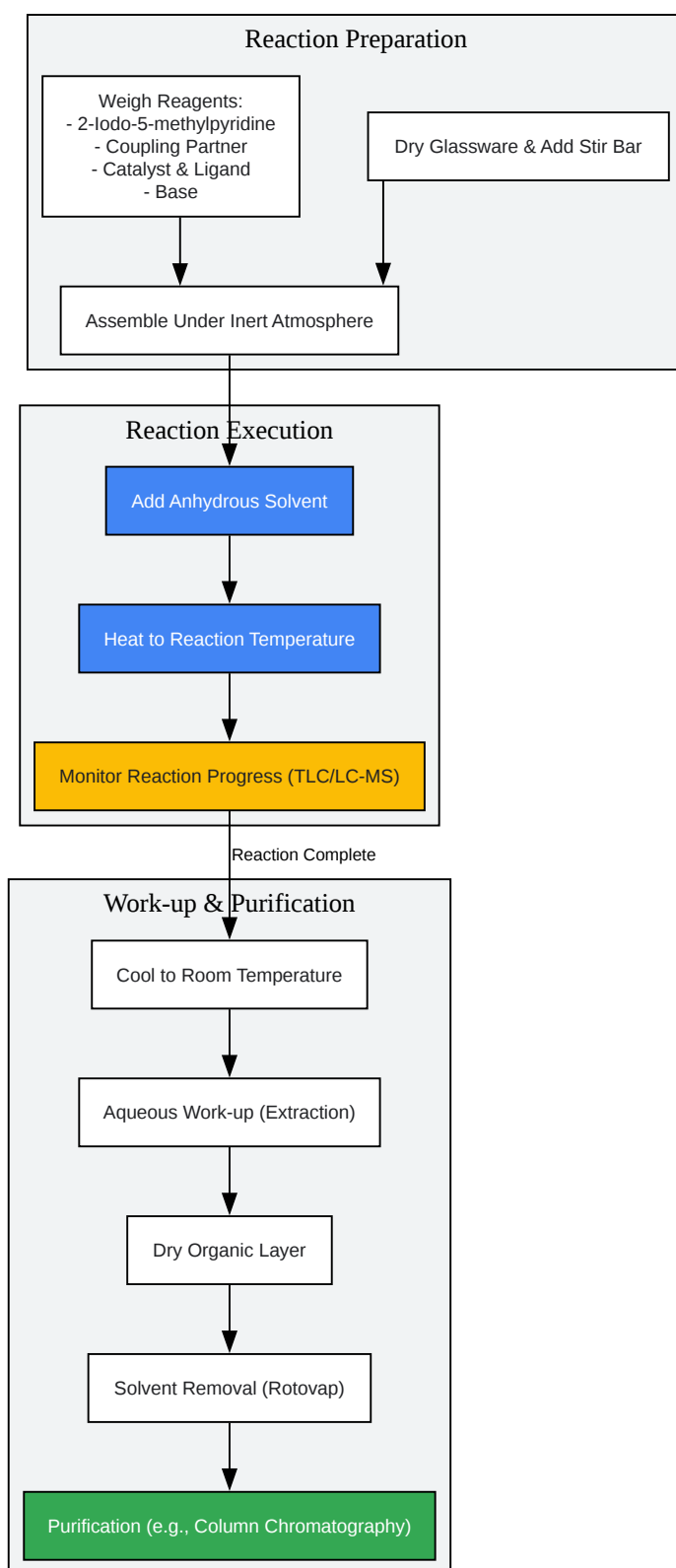


[Click to download full resolution via product page](#)

Caption: A flowchart for selecting a chemical supplier.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a typical cross-coupling experiment using **2-Iodo-5-methylpyridine**.



[Click to download full resolution via product page](#)

Caption: A typical cross-coupling experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. 2-iodo-5-methylpyridine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Synthetic Applications of 2-Iodo-5-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339571#commercial-suppliers-of-2-iodo-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com